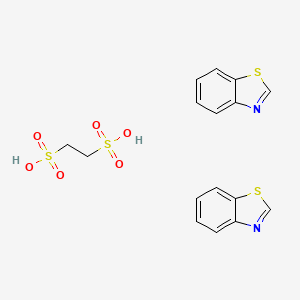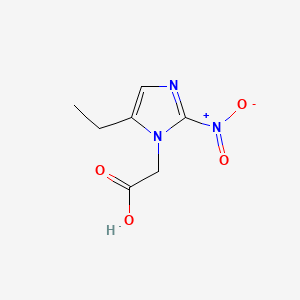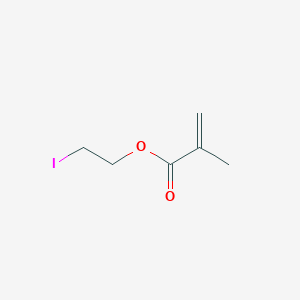
2-Iodoethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoethyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 2-iodoethyl ester, is a chemical compound with the molecular formula C₆H₉IO₂ and a molecular weight of 240.039 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a methylprop-2-enoate structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl 2-methylprop-2-enoate typically involves the esterification of 2-iodoethanol with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the methylprop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo radical polymerization to form polymers with applications in coatings and adhesives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Radical Initiators: Peroxides and azo compounds are used to initiate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-hydroxyethyl 2-methylprop-2-enoate or 2-aminoethyl 2-methylprop-2-enoate can be formed.
Addition Products: Halogenated derivatives or hydrogenated products can result from addition reactions.
Polymers: Polymers with varying properties can be synthesized through radical polymerization.
Wissenschaftliche Forschungsanwendungen
2-Iodoethyl 2-methylprop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Iodoethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating substitution reactions. The double bond in the methylprop-2-enoate moiety allows for addition reactions, leading to the formation of various derivatives . The compound’s ability to undergo polymerization is due to the presence of the vinyl group, which can form radicals and propagate the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl 2-methylprop-2-enoate: Similar structure but with a bromine atom instead of iodine.
2-Chloroethyl 2-methylprop-2-enoate: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxyethyl 2-methylprop-2-enoate: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
2-Iodoethyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics .
Eigenschaften
CAS-Nummer |
35531-61-4 |
|---|---|
Molekularformel |
C6H9IO2 |
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
2-iodoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 |
InChI-Schlüssel |
NGNRCNRFDSLQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
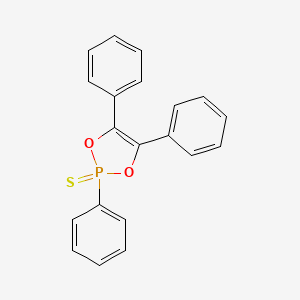
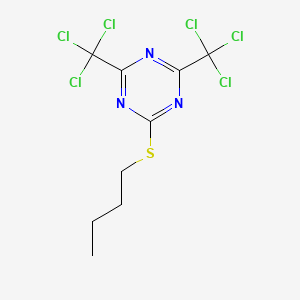
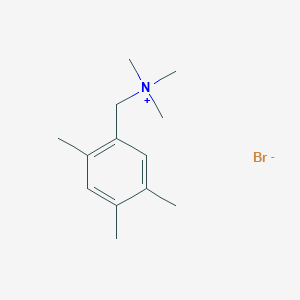
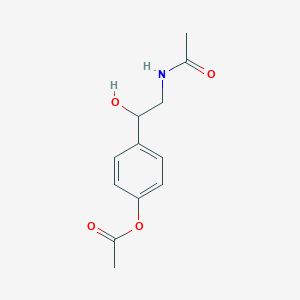
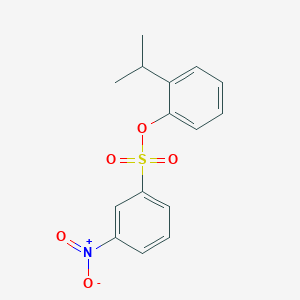

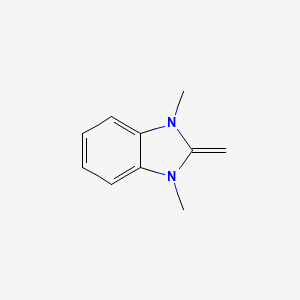
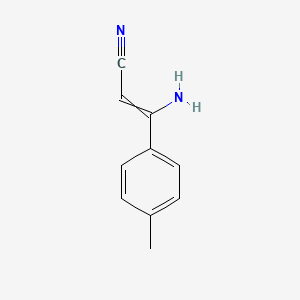
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
